molecular formula C10H12N2 B14266707 3,5-Dimethyl-4-(methylamino)benzonitrile CAS No. 151453-58-6

3,5-Dimethyl-4-(methylamino)benzonitrile

Cat. No.: B14266707
CAS No.: 151453-58-6
M. Wt: 160.22 g/mol
InChI Key: ZCTOBVIKBPSRST-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(methylamino)benzonitrile ( 151453-58-6) is a benzonitrile derivative with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol. This chemical compound is supplied as a high-purity material for research and development purposes. As a derivative of the well-studied 4-(dimethylamino)benzonitrile (DMABN) family, this compound is of significant interest in fundamental photophysical research. Compounds in this class are renowned models for studying intramolecular charge transfer (ICT) processes, which are fundamental to understanding how molecules absorb and emit light. Related amino-substituted benzonitriles are widely investigated for their dual fluorescence properties and the formation of twisted intramolecular charge transfer (TICT) states in excited states, which are highly sensitive to solvent polarity . The specific substitution pattern on this compound may influence its electronic properties, such as the energy gap between excited states and the kinetics of charge transfer, making it a valuable tool for modulating and understanding these complex photophysical pathways . This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the scientific literature for the latest applications of benzonitrile derivatives in areas such as materials science and spectroscopic analysis.

Properties

CAS No.

151453-58-6

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

3,5-dimethyl-4-(methylamino)benzonitrile

InChI

InChI=1S/C10H12N2/c1-7-4-9(6-11)5-8(2)10(7)12-3/h4-5,12H,1-3H3

InChI Key

ZCTOBVIKBPSRST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(methylamino)benzonitrile typically involves the reaction of 3,5-dimethylbenzonitrile with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

3,5-Dimethylbenzonitrile+MethylamineThis compound\text{3,5-Dimethylbenzonitrile} + \text{Methylamine} \rightarrow \text{this compound} 3,5-Dimethylbenzonitrile+Methylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure high yield and purity. The use of solvents like n-hexane and n-hexadecane can also be employed to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(methylamino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of brominated derivatives.

Scientific Research Applications

3,5-Dimethyl-4-(methylamino)benzonitrile has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(methylamino)benzonitrile involves its interaction with molecular targets through various pathways. The compound undergoes internal conversion, where the amino group in the electronic ground state is twisted relative to the benzonitrile moiety. Upon excitation, the amino group planarizes, leading to efficient internal conversion through a conical intersection .

Comparison with Similar Compounds

4-Amino-3,5-dimethylbenzonitrile

This compound lacks alkyl substitution on the amino group (-NH2), resulting in minimal steric hindrance. The planar geometry of the amino group in both S0 and S1 states suppresses IC, leading to negligible ΦIC .

3,5-Dimethyl-4-(dimethylamino)benzonitrile

The dimethylamino group (-N(CH3)2) introduces greater steric bulk, causing a more pronounced twisted geometry in S0. This enhances the driving force for planarization in S1, resulting in stronger IC efficiency compared to 3,5-dimethyl-4-(methylamino)benzonitrile .

4-(Diisopropylamino)benzonitrile (DIABN)

Its bulkier diisopropylamino group promotes a highly twisted S0 conformation, leading to distinct TICT emission in polar solvents .

Photophysical Properties

Table 1: Key Photophysical Parameters

Compound Substituent Φf ΦIC kIC (s⁻¹) Activation Energy (kJ/mol)
This compound Methylamino 0.006 0.96 9×10⁹ 12
4-Amino-3,5-dimethylbenzonitrile Amino Not reported Low Not applicable Not applicable
3,5-Dimethyl-4-(dimethylamino)benzonitrile Dimethylamino Not reported High Not reported Not reported

Key Observations:

Fluorescence Quantum Yield: The methylamino derivative exhibits extremely low Φf due to dominant IC pathways. In contrast, the amino derivative (planar) shows higher Φf but lacks quantitative data .

Internal Conversion Efficiency: Steric hindrance correlates with ΦIC. The dimethylamino derivative surpasses the methylamino analog in IC efficiency, though exact values are unspecified .

Activation Energy: The methylamino derivative requires 12 kJ/mol for IC in n-hexane, reflecting the energy barrier for planarization .

Mechanistic Insights from Theoretical Studies

Quantum chemical calculations reveal that the twisted S0 geometry of this compound enables a conical intersection pathway upon planarization in S1, bypassing radiative decay . This contrasts with the planar amino derivative, which lacks such a pathway. The dimethylamino derivative’s enhanced steric effects likely lower the energy barrier for IC, though detailed computational data is absent in the provided evidence.

Solvent Effects

Studies in n-hexane and n-hexadecane highlight the role of nonpolar solvents in stabilizing the twisted S0 state of this compound.

Q & A

Basic Question

  • X-ray Crystallography : Resolves ambiguities in substitution patterns (e.g., para vs. meta positions) .
  • 2D NMR (COSY, NOESY) : Identifies through-space correlations between methyl groups and aromatic protons .
  • Isotopic Labeling : Use deuterated reagents to track reaction pathways and confirm regiochemical outcomes .

How can researchers address challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Question
Optimize batch processes using flow chemistry to enhance heat/mass transfer and reduce side reactions. Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether). Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediate formation . Purification via recrystallization (ethanol/water mixtures) improves scalability compared to column chromatography .

What role does this compound play in the development of antiviral agents, and how is its bioactivity assessed?

Advanced Question
The compound is a key intermediate in Pleconaril synthesis, a picornavirus inhibitor. Assess bioactivity using:

  • Cellular Assays : Measure IC₅₀ values in virus-infected cell lines (e.g., HEK293T).
  • Molecular Docking : Screen against viral capsid proteins (e.g., VP1 of enteroviruses) to predict binding affinity .
  • Metabolic Stability : Use liver microsomes to evaluate CYP450-mediated degradation .

How do steric and electronic effects of the 3,5-dimethyl groups impact the compound’s solubility and crystallinity?

Basic Question
The dimethyl groups increase hydrophobicity, reducing aqueous solubility. Use co-solvents (e.g., PEG 400) or salt formation (e.g., hydrochloride salts) to enhance bioavailability. Crystallinity is improved via slow evaporation from toluene, yielding monoclinic crystals suitable for XRD .

What protocols are recommended for safe handling and storage of this compound in laboratory settings?

Basic Question

  • Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
  • Storage : Keep in amber glass vials under nitrogen at –20°C to prevent oxidation and moisture absorption .
  • Waste Disposal : Neutralize with dilute HCl before incineration to avoid nitrile gas release .

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